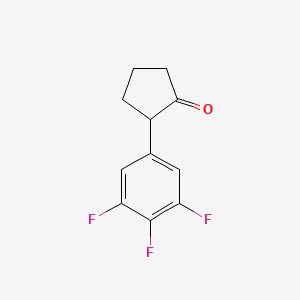
2-(3,4,5-trifluorophenyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₉F₃O It is characterized by a cyclopentanone ring substituted with a trifluorophenyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluorophenylboronic acid derivative is coupled with a cyclopentanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluorophenyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopentanone moiety may contribute to the overall stability and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-difluorophenyl)cyclopentan-1-one
- 2-(3,5-difluorophenyl)cyclopentan-1-one
- 2-(3,4,5-trichlorophenyl)cyclopentan-1-one
Uniqueness
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical and physical properties. The trifluorophenyl group imparts increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with fewer or different substituents.
Eigenschaften
Molekularformel |
C11H9F3O |
|---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
2-(3,4,5-trifluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H9F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7H,1-3H2 |
InChI-Schlüssel |
PREIEKPVDBMBNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














